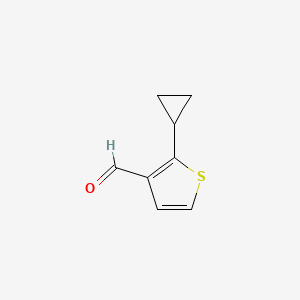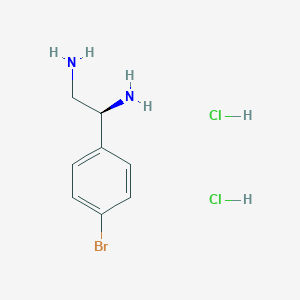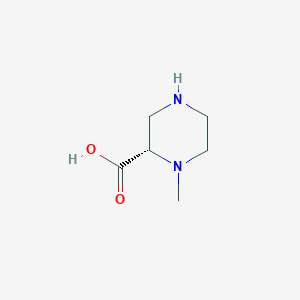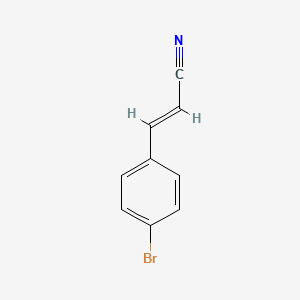
2-Propenenitrile, 3-(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenenitrile, 3-(4-bromophenyl)- is an organic compound with the molecular formula C9H6BrN It is a derivative of propenenitrile, where the 3-position of the propenenitrile is substituted with a 4-bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(4-bromophenyl)- can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Propenenitrile, 3-(4-bromophenyl)- may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenenitrile, 3-(4-bromophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Propenenitrile, 3-(4-bromophenyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Propenenitrile, 3-(4-bromophenyl)- depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, in biological systems, it may bind to specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenenitrile, 3-(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of bromine.
2-Propenenitrile, 3-(4-fluorophenyl)-: Similar structure but with a fluorine atom instead of bromine.
2-Propenenitrile, 3-(4-methylphenyl)-: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-Propenenitrile, 3-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, making the compound versatile in synthetic applications.
Propiedades
Número CAS |
76386-57-7 |
|---|---|
Fórmula molecular |
C9H6BrN |
Peso molecular |
208.05 g/mol |
Nombre IUPAC |
(E)-3-(4-bromophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ |
Clave InChI |
LSLREZDNFXMUJH-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C#N)Br |
SMILES canónico |
C1=CC(=CC=C1C=CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


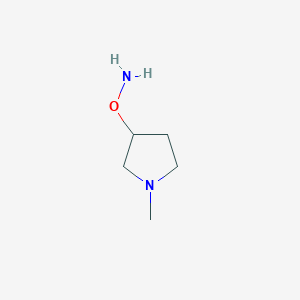

![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)

![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)

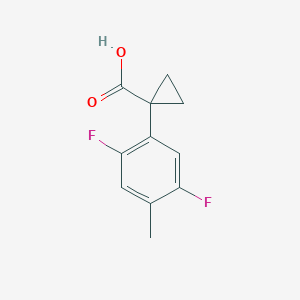
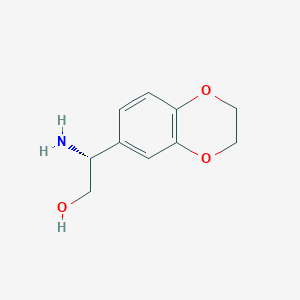
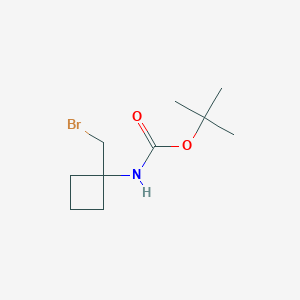
![1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13030847.png)

